molecular formula C20H28N2 B1517664 (1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine CAS No. 425615-42-5

(1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine

Cat. No. B1517664
M. Wt: 296.4 g/mol
InChI Key: ILMRHFMYIXTNMC-WOJBJXKFSA-N
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Description

“(1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine” is a chemical compound with the molecular formula C20H28N2 . It is also known by other names such as “(1R,2R)-1,2-Dimesitylethane-1,2-diamine” and "(1R,2R)-1,2-Diamino-1,2-dimesitylethane" .


Molecular Structure Analysis

The molecular structure of “(1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine” consists of 20 carbon atoms, 28 hydrogen atoms, and 2 nitrogen atoms . The compound has a molecular weight of 296.4 g/mol .


Physical And Chemical Properties Analysis

“(1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine” is a solid at 20°C . It has a melting point of 84.0 to 88.0°C . The compound is slightly soluble in dichloromethane .

Scientific Research Applications

Chiral Solvating Agents

Compounds structurally related to (1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine have been employed as chiral solvating agents (CSAs) for the enantiodiscrimination of amino acid derivatives by NMR spectroscopy. This illustrates the compound's potential in facilitating the analysis of chiral molecules, which is crucial in pharmaceutical research and development (Recchimurzo et al., 2021).

Fluorogenic Reagents

Derivatives of ethylenediamine, such as 1,2-diarylethylenediamines, have been explored as fluorogenic reagents for detecting reducing carbohydrates and catecholamines. These applications are significant in biochemical assays and diagnostics, indicating the potential utility of (1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine in similar contexts (Umegae et al., 1989); (Umegae et al., 1988).

Flame Retardancy

Ethylenediamine derivatives have been designed as part of flame-retardant polymeric synergists, illustrating their potential in enhancing the flame retardancy of materials. This application is particularly relevant in developing safer, fire-resistant materials for various industries (Xu et al., 2013).

Metal Complexation and Catalysis

Ethylenediamine derivatives serve as ligands in the synthesis of metal complexes, demonstrating their role in catalysis and materials science. These complexes can be used in various reactions and processes, highlighting the versatility of compounds like (1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine in facilitating chemical transformations and possibly in the development of new materials (Balakrishna et al., 1999).

Safety And Hazards

“(1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine” is classified as a warning hazard. It can cause skin irritation (H315) and serious eye irritation (H319) .

properties

IUPAC Name

(1R,2R)-1,2-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2/c1-11-7-13(3)17(14(4)8-11)19(21)20(22)18-15(5)9-12(2)10-16(18)6/h7-10,19-20H,21-22H2,1-6H3/t19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMRHFMYIXTNMC-WOJBJXKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(C(C2=C(C=C(C=C2C)C)C)N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)[C@H]([C@@H](C2=C(C=C(C=C2C)C)C)N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652416
Record name (1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine

CAS RN

425615-42-5
Record name (1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=425615-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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